molecular formula C16H12ClNO4 B13801720 2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran CAS No. 57544-20-4

2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran

Cat. No.: B13801720
CAS No.: 57544-20-4
M. Wt: 317.72 g/mol
InChI Key: KXUIEPMQAMYTMI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2-(4-chlorophenyl)-6-methoxy-2H-1-benzopyran using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-6-methoxy-3-nitro-2H-1-benzopyran
  • 2-(4-Chlorophenyl)-6-methoxy-3-amino-2H-1-benzopyran
  • 2-(4-Chlorophenyl)-6-methoxy-3-hydroxy-2H-1-benzopyran

Uniqueness

2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

57544-20-4

Molecular Formula

C16H12ClNO4

Molecular Weight

317.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-methoxy-3-nitro-2H-chromene

InChI

InChI=1S/C16H12ClNO4/c1-21-13-6-7-15-11(8-13)9-14(18(19)20)16(22-15)10-2-4-12(17)5-3-10/h2-9,16H,1H3

InChI Key

KXUIEPMQAMYTMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(C(=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl

Origin of Product

United States

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